N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10F2N4O and its molecular weight is 252.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Bonacorso et al. (2015) described a new, solventless, and metal-free synthesis method for the antiepileptic drug Rufinamide, which is chemically known as N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. This method also produces analogous compounds, highlighting its versatility in synthesizing related triazole derivatives (Bonacorso et al., 2015).
- Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, demonstrating their diverse applications in supramolecular and coordination chemistry due to the unique combination of easy accessibility and varied interactions (Schulze & Schubert, 2014).
Antimicrobial Applications
- Jadhav et al. (2017) synthesized and evaluated a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating their moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Applications in Organic Chemistry
- Luo et al. (2012) explored the use of bidentate ligands in gold-catalyzed reactions, which could be relevant for the reactivity of gold carbenes derived from triazole compounds like this compound (Luo et al., 2012).
Pharmacological Applications
- Hakimian et al. (2007) discussed Rufinamide's effectiveness against partial seizures and its potential role in treating Lennox-Gastaut syndrome. Rufinamide is the pharmacological name for this compound (Hakimian et al., 2007).
Mécanisme D'action
Target of Action
The compound’s structure suggests it could interact with a variety of biological targets, given its aromatic ring and potential for hydrogen bonding .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context in which it is acting .
Biochemical Pathways
Compounds with similar structures have been known to participate in a variety of biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s structure suggests it could have reasonable bioavailability, given its balance of hydrophobic and hydrophilic regions .
Result of Action
The effects would likely depend on the specific biological target and the context in which the compound is acting .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLNEPHLGDHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.